molecular formula C15H18ClN5O3S B5552138 1-[(4-氯苯基)磺酰基]-4-[3-(1H-1,2,4-三唑-1-基)丙酰基]哌嗪

1-[(4-氯苯基)磺酰基]-4-[3-(1H-1,2,4-三唑-1-基)丙酰基]哌嗪

货号 B5552138
分子量: 383.9 g/mol
InChI 键: OTFGIQRWCDSLFT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis The synthesis of related piperazine derivatives involves various chemical reactions, starting from substituted benzhydryl chlorides or nitrobenzene derivatives. These are followed by treatments like N-sulfonation, alkylation, acidulation, and reduction. The synthesized compounds are then characterized using techniques like NMR, IR, and elemental analysis, providing insights into their chemical structures and confirming their successful synthesis (Borrmann et al., 2009).

Molecular Structure Analysis Molecular structure analysis of related compounds involves the use of NMR, IR spectroscopy, and sometimes X-ray crystallography. These analyses help in confirming the structure of the synthesized compounds, understanding their conformation, and establishing the nature of their molecular interactions (Coupar, Ferguson, & Glidewell, 1996).

Chemical Reactions and Properties These compounds participate in various chemical reactions, including nucleophilic substitution, which is often used in their synthesis. The chemical properties such as reactivity towards different reagents, stability under various conditions, and interaction with biological molecules define their potential as therapeutic agents (Abbasi et al., 2020).

科学研究应用

腺苷受体拮抗剂

Borrmann 等人 (2009) 的一项研究探讨了 1-烷基-8-(哌嗪-1-磺酰基)苯基黄嘌呤的开发,该化合物与所讨论的化合物密切相关。这些化合物被描述为有效的腺苷 A2B 受体拮抗剂。它们表现出亚纳摩尔亲和力和高选择性,使其在药理学研究中具有重要意义 (Borrmann 等人,2009)

抗癌和抗结核特性

Mallikarjuna 等人 (2014) 合成了 1-(4-氯苯基)环丙基] (哌嗪-1-基) 甲基酮的衍生物,显示出显着的抗癌和抗结核活性。这些化合物通过其结构相似性,突出了相关哌嗪化合物在治疗癌症和结核病中的潜在治疗应用 (Mallikarjuna 等人,2014)

黑皮质素受体结合

Mutulis 等人 (2004) 的研究涉及合成和结构表征哌嗪类似物作为黑皮质素 4 受体 (MC4R) 的配体。这些化合物,包括带有 4-氯苯基基团的衍生物,在黑皮质素受体上表现出活性,特别是对 MC4R 的选择性具有亚微摩尔亲和力 (Mutulis 等人,2004)

抗真菌特性

Volkova 等人 (2020) 的研究调查了一种 1,2,4-三唑类的新型潜在抗真菌化合物。该化合物表现出显着的抗真菌活性,表明其作为治疗真菌感染的治疗剂的潜力 (Volkova 等人,2020)

抗肿瘤活性

Yurttaş 等人 (2014) 合成了一系列带有哌嗪酰胺部分的 1,2,4-三嗪衍生物,对乳腺癌细胞表现出有希望的抗增殖作用。这强调了哌嗪衍生物在开发新抗癌药物中的潜在作用 (Yurttaş 等人,2014)

抗菌活性

Vinaya 等人 (2009) 开发了 1-二苯甲基-磺酰基-4-(3-(哌啶-4-基)丙基)哌啶衍生物,具有显着的抗菌活性。他们的研究表明,苯甲基环和磺酰胺环上的取代性质会影响抗菌活性,与 1-[(4-氯苯基)磺酰基]-4-[3-(1H-1,2,4-三唑-1-基)丙酰基]哌嗪的结构相关 (Vinaya 等人,2009)

属性

IUPAC Name

1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN5O3S/c16-13-1-3-14(4-2-13)25(23,24)21-9-7-19(8-10-21)15(22)5-6-20-12-17-11-18-20/h1-4,11-12H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFGIQRWCDSLFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCN2C=NC=N2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。